molecular formula C11H16N2O2 B1358135 3-Methoxy-4-(morpholin-4-yl)aniline CAS No. 482308-06-5

3-Methoxy-4-(morpholin-4-yl)aniline

Cat. No.: B1358135
CAS No.: 482308-06-5
M. Wt: 208.26 g/mol
InChI Key: BRTDKJDVVFXVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(morpholin-4-yl)aniline is an organic compound with the molecular formula C11H16N2O2. It is characterized by the presence of a methoxy group (-OCH3) and a morpholine ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(morpholin-4-yl)aniline typically involves the reaction of 3-methoxyaniline with morpholine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aniline derivative reacts with morpholine in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(morpholin-4-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(morpholin-4-yl)aniline is unique due to the presence of both the methoxy group and the morpholine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methoxy-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTDKJDVVFXVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620355
Record name 3-Methoxy-4-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482308-06-5
Record name 3-Methoxy-4-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(2-methoxy-4-nitro-phenyl)-morpholine (Step A, 1.0 g, 4.2 mmol) in EtOH (25 mL) at 20° C. was added Pd/C (100 mg). The flask was capped with a rubber septum and H2 pressure applied through a balloon/needle. The reaction was stirred at 20° C. for 12 h, filtered through sand/Celite® and concentrated. Purification by chromatography of the crude mixture (97:3 CH2Cl2:MeOH) afforded 3-methoxy-4-morpholin-4-yl-phenylamine as a purple solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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